N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-D-tryptophan Methyl Ester
Overview
Description
®-Methyl 2-((S)-2-((tert-butoxycarbonyl)amino)propanamido)-3-(1H-indol-3-yl)propanoate is a complex organic compound that features a combination of functional groups, including an ester, an amide, and an indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-((S)-2-((tert-butoxycarbonyl)amino)propanamido)-3-(1H-indol-3-yl)propanoate typically involves multiple steps. One common method starts with the protection of the amino group using tert-butoxycarbonyl (Boc) protection. The next step involves the coupling of the protected amino acid with an indole derivative using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The final step is the esterification of the carboxylic acid group with methanol under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
®-Methyl 2-((S)-2-((tert-butoxycarbonyl)amino)propanamido)-3-(1H-indol-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The amide group can be reduced to an amine using lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be hydrolyzed to a carboxylic acid using aqueous sodium hydroxide (NaOH).
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux.
Substitution: NaOH in water at elevated temperatures.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Corresponding amines.
Substitution: Carboxylic acids.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, ®-Methyl 2-((S)-2-((tert-butoxycarbonyl)amino)propanamido)-3-(1H-indol-3-yl)propanoate is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of ®-Methyl 2-((S)-2-((tert-butoxycarbonyl)amino)propanamido)-3-(1H-indol-3-yl)propanoate involves its interaction with specific molecular targets. The indole ring can interact with aromatic residues in proteins, while the amide and ester groups can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-Methyl 2-(®-2-((tert-butoxycarbonyl)amino)propanamido)-3-(1H-indol-3-yl)propanoate: A stereoisomer with similar structural features but different spatial arrangement.
Methyl 2-((tert-butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanoate: Lacks the amide group, making it less versatile in forming hydrogen bonds.
Methyl 2-amino-3-(1H-indol-3-yl)propanoate: Lacks the Boc protection, making it more reactive.
Uniqueness
®-Methyl 2-((S)-2-((tert-butoxycarbonyl)amino)propanamido)-3-(1H-indol-3-yl)propanoate is unique due to its combination of functional groups and stereochemistry. This allows for specific interactions with biological molecules and makes it a valuable compound in various fields of research.
Properties
IUPAC Name |
methyl (2R)-3-(1H-indol-3-yl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O5/c1-12(22-19(26)28-20(2,3)4)17(24)23-16(18(25)27-5)10-13-11-21-15-9-7-6-8-14(13)15/h6-9,11-12,16,21H,10H2,1-5H3,(H,22,26)(H,23,24)/t12-,16+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIEZXUCZUDSJGC-BLLLJJGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)OC)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.